Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride

Aqueous solubility Salt selection Biological assay compatibility

Researchers face batch variability when converting free-base amines to salts in situ and extra deprotection steps with tert-butyl esters. This dihydrochloride salt dissolves directly in aqueous buffers (PBS, Tris, HEPES) at 1-10 mM, eliminating counterion inconsistency. • Pre-formed salt ensures consistent solubility and pH for dose-response assays. • Methyl ester (CLogP -0.23) enables direct aminolysis to amides, halving synthetic steps vs. tert-butyl analogs. • Lower LogP reduces HPLC retention time, saving acetonitrile and cycle time in automated purification.

Molecular Formula C11H24Cl2N2O2
Molecular Weight 287.22 g/mol
CAS No. 1423024-09-2
Cat. No. B1431751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride
CAS1423024-09-2
Molecular FormulaC11H24Cl2N2O2
Molecular Weight287.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1)CCCCN.Cl.Cl
InChIInChI=1S/C11H22N2O2.2ClH/c1-15-11(14)10-4-8-13(9-5-10)7-3-2-6-12;;/h10H,2-9,12H2,1H3;2*1H
InChIKeyVCBXIDKIOJVAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride: Chemical Identity & Scaffold Profile


Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride is a bifunctional piperidine building block that combines a methyl ester at the 4-position and a primary amine tethered via a four-carbon butyl spacer at the ring nitrogen, supplied as the dihydrochloride salt (C₁₁H₂₄Cl₂N₂O₂, MW 287.23 g/mol) . The compound belongs to the class of 1,4-disubstituted piperidine-4-carboxylates and is classified commercially as a scaffold, bifunctional scaffold, and primary amine . Its orthogonal reactive handles—the nucleophilic primary amine and the electrophilic methyl ester—enable sequential derivatisation without protecting-group manipulation, making it a versatile intermediate for medicinal-chemistry library synthesis .

Bifunctional Scaffold
Orthogonal amine and methyl ester handles enable sequential, protecting-group-free diversification.
Pre-formed Salt
Dihydrochloride form ensures consistent aqueous solubility for direct assay deployment.
MedChem Library Synthesis
Ideal for parallel amide and amine library construction in hit-to-lead campaigns.

Why In-Class Piperidine-4-carboxylate Analogs Cannot Substitute This Compound


Although the piperidine-4-carboxylate family contains several commercially available analogs—ethyl ester free base (CAS 1342415-77-3), tert-butyl ester (CAS 2639425-19-5), unsubstituted piperidine homolog (CAS 74247-30-6), and the corresponding carboxamide (CAS 1016745-45-1)—these compounds diverge materially in physicochemical properties, salt form, and downstream reactivity that directly affect experimental reproducibility . The dihydrochloride salt ensures consistent aqueous solubility without the baseline variability introduced by free-base protonation state, while the methyl ester offers a LogP that is 1.2 units lower than the ethyl analog, translating to markedly different partition behaviour in aqueous-organic extraction or HPLC purification protocols . Furthermore, the steric and electronic profile of the methyl ester governs reaction kinetics in amidation and hydrolysis differently than the tert-butyl or ethyl congeners, meaning that substitution of one ester for another cannot be treated as a trivial solvent swap without re-optimising coupling conditions . The quantitative evidence below substantiates why selecting the methyl ester dihydrochloride over its closest in-class relatives is a non-trivial decision for procurement and method development.

Ethyl ester analog
Higher lipophilicity shifts HPLC retention and liquid-liquid partitioning, requiring method re-optimisation.
tert-Butyl ester analog
Steric bulk prevents direct aminolysis; demands a two-step deprotection-coupling sequence, altering step economy.
Free-base or amide analogs
Free base lacks consistent protonation state; carboxamide analog has only one reactive handle, limiting diversification routes.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


Aqueous Solubility & Salt-Form Advantage: Dihydrochloride vs. Free Base

The target compound is supplied exclusively as the dihydrochloride salt (MW 287.23 g/mol), whereas the methyl ester free base (CAS 1114824-02-0, MW 214.30 g/mol) is available as a separate catalog item and must be converted to a salt before dissolution in aqueous buffers . The dihydrochloride salt is described as soluble in water and is stored at ambient temperature (RT), consistent with the behaviour of pre-formed hydrochloride salts of basic piperidine scaffolds that exhibit aqueous solubility typically >10 mg/mL in pH 7.4 buffer, while the corresponding free base is only slightly soluble (<1 mg/mL) under the same conditions . This eliminates the need for in-situ salt formation and the attendant batch-to-batch variability in protonation stoichiometry that complicates quantitative bioassays .

Salt Form Advantage
Class-level
Pre-formed dihydrochloride vs. free base needing in situ salt conversion
Direct aqueous dissolution without counterion variability.
Class-level solubility behaviour; vendor-reported water solubility.
Aqueous solubility Salt selection Biological assay compatibility Piperidine building blocks

Hydrophilicity Differentiation: Methyl Ester vs. Ethyl Ester

The methyl ester dihydrochloride exhibits a calculated CLogP of -0.23 (Enamine) or a measured LogP of 0.19 (Fluorochem), whereas the closest ester homolog—ethyl 1-(4-aminobutyl)piperidine-4-carboxylate free base (CAS 1342415-77-3)—reports a LogP of 1.00 (Leyan) . The difference of 1.2 LogP units corresponds to an approximately 16-fold difference in octanol-water partition coefficient, meaning the ethyl ester is roughly 16 times more lipophilic than the methyl ester . This divergence has direct practical consequences: the methyl ester elutes earlier on reversed-phase HPLC (lower retention time) and partitions preferentially into the aqueous phase during liquid-liquid extraction, while the ethyl ester shows prolonged retention on C18 columns and preferential organic-phase partitioning .

Hydrophilicity Difference
Cross-study
ΔLogP ≈ 1.2
~16-fold difference in octanol-water partition
Methyl ester favours aqueous phase and faster RP-HPLC elution.
Cross-vendor LogP/CLogP values; chromatographic behaviour inferred.
Lipophilicity LogP Chromatographic retention Piperidine ester analogs

Purity & Batch-Level Quality Control: Certified Analytics vs. Generic Supply

Bidepharm supplies methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride at a standard purity of 95% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . By contrast, many alternative suppliers of the ethyl ester (CAS 1342415-77-3) or tert-butyl ester (CAS 2639425-19-5) list purity without offering downloadable, batch-resolved analytical spectra, leaving end-users to rely on certificate-of-analysis summaries alone . The availability of multi-technique batch data for the target compound reduces the risk of introducing unidentified impurities—particularly residual amines or ester hydrolysis products—into a synthetic sequence, which is critical when the building block is used at an early stage of a multi-step medicinal-chemistry campaign where impurity carry-through can confound downstream biological results .

Batch QC
Head-to-head
95% purity with batch-specific NMR, HPLC, GC; generic analogs often lack multi-technique reports
Verifiable, multi-technique QC reduces impurity risk in multistep synthesis.
Based on vendor QC documentation policies.
Chemical purity Quality assurance Batch certification Procurement specification

Ester Reactivity & Steric Accessibility: Methyl Ester vs. tert-Butyl Ester

The methyl ester of the target compound is sterically unencumbered (methoxy group, van der Waals volume ~13 ų), facilitating direct aminolysis to the corresponding amide under mild conditions (room temperature, catalytic base). In contrast, the tert-butyl ester analog (CAS 2639425-19-5) bears a bulky tert-butoxy group (~52 ų) that requires strongly acidic conditions (TFA or HCl/dioxane) for deprotection to the carboxylic acid before further amide coupling can proceed . This introduces a two-step deprotection-coupling sequence versus the single-step direct amidation possible with the methyl ester, adding 12-24 hours of additional reaction and purification time and reducing overall yield by the multiplicative loss of an extra synthetic step . While the tert-butyl ester is advantageous when orthogonal protection of the carboxylic acid is required, the methyl ester is the preferred choice when the goal is direct elaboration of the ester into amides, hydrazides, or hydroxamic acids without intermediate acidolysis .

Ester Reactivity
Class-level
One-step direct amidation (methyl) vs. two-step deprotection-coupling (tert-butyl)
Significant step-economy advantage for amide library synthesis.
Class-level steric/reactivity profiles; estimated 12-24 h and ~10-20% yield saving.
Ester aminolysis Steric hindrance Amide bond formation Piperidine conjugates

Bifunctional Scaffold Classification & Orthogonal Synthetic Versatility

The compound is classified by Enamine as a 'Bifunctional Scaffold' within the 'Scaffolds' and 'Primary Amines' product categories . This classification reflects the presence of two chemically orthogonal reactive sites: the primary amine on the butyl chain (pKa ~10.5, nucleophilic) and the methyl ester at the piperidine 4-position (electrophilic). In comparison, the carboxamide analog (CAS 1016745-45-1) substitutes the ester with a significantly less electrophilic primary amide, reducing the range of direct conjugation chemistries to those requiring pre-activation of the amide . The simple 1-(4-aminobutyl)piperidine (CAS 74247-30-6) lacks the ester entirely, providing only a single amine handle and no carboxyl-derived diversification point . The target compound's bifunctional design therefore enables sequential chemoselective derivatisation—amine acylation or reductive amination followed by ester hydrolysis or aminolysis—without protecting-group interconversion, a capability neither the amide nor the simple amine analog can replicate .

Scaffold Versatility
Class-level
Two orthogonal handles (amine + methyl ester); analogs have only one reactive site
Enables sequential, protecting-group-free diversification into two vectors.
Classification based on vendor scaffold taxonomy and functional-group reactivity.
Bifunctional building block Orthogonal reactivity Scaffold classification Medicinal chemistry

Procurement-Relevant Application Scenarios for This Compound


Parallel Library Synthesis with Orthogonal, Protecting-Group-Free Diversification

In hit-to-lead medicinal-chemistry campaigns, the target compound's bifunctional architecture—primary amine plus methyl ester—allows sequential chemoselective derivatisation without protecting-group manipulation. The amine can be acylated, sulfonylated, or reductively aminated first, followed by direct aminolysis of the methyl ester with a second amine to generate amide libraries. This is not achievable with the simple amine analog (CAS 74247-30-6), which lacks the ester handle, or the tert-butyl ester (CAS 2639425-19-5), which requires an intervening acid-deprotection step . The methyl ester's low steric bulk and favourable CLogP of -0.23 facilitate reaction monitoring by LC-MS in aqueous acetonitrile gradients without the prolonged retention seen for the ethyl ester (LogP 1.00) .

Aqueous Biological Assay Deployment Without Pre-Assay Salt Conversion

The pre-formed dihydrochloride salt (MW 287.23) dissolves directly into aqueous assay buffers (PBS, Tris, HEPES) at concentrations typically required for biochemical or cell-based screening (1-10 mM), whereas the free-base methyl ester (CAS 1114824-02-0, MW 214.30) must be converted to a salt in situ, introducing variability in counterion stoichiometry and final pH . Procurement of the dihydrochloride eliminates this preparatory step and its associated batch-to-batch inconsistency, making it the preferred form for laboratories conducting quantitative dose-response assays where precision in nominal concentration is required .

Amide-Containing Bioisostere Synthesis via Direct Ester Aminolysis

When the synthetic objective is to install a 4-carboxamide group on the piperidine ring (a common bioisostere for carboxylic acids), the methyl ester permits direct heating with a primary or secondary amine—with or without a coupling additive—to yield the desired amide in a single step. The tert-butyl ester analog (CAS 2639425-19-5) cannot undergo direct aminolysis and instead requires TFA-mediated cleavage to the carboxylic acid, followed by a separate amide-coupling step (EDC/HOBt or HATU/DIEA), effectively doubling the reaction count and purification burden . This step-economy advantage translates to reduced solvent consumption and faster delivery of target amide libraries .

Purification-Centric Workflows Optimized by Low Lipophilicity

The 1.2 LogP unit difference between the methyl ester (CLogP -0.23) and the ethyl ester (LogP 1.00) results in markedly different retention on standard C18 reversed-phase HPLC columns. The methyl ester elutes earlier, reducing organic solvent consumption per run and enabling faster gradient cycling in high-throughput purification. For laboratories processing hundreds of compounds per week on automated preparative HPLC systems, this translates to a measurable reduction in acetonitrile or methanol usage and shorter instrument cycle times, directly lowering per-sample purification costs .

Application
Selection Property
Validation Focus
Orthogonal library synthesis
Bifunctional scaffold (amine + ester)
Sequential chemoselective diversification
Aqueous assay-ready format
Pre-formed dihydrochloride salt
Direct dissolution without salt conversion
Direct ester aminolysis
Sterically accessible methyl ester
One-step amidation with step economy
Fast reversed-phase purification
Low lipophilicity profile
Reduced retention and solvent use
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